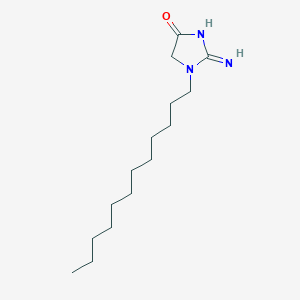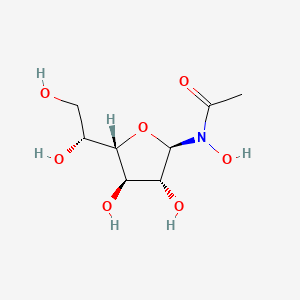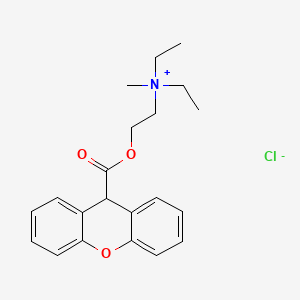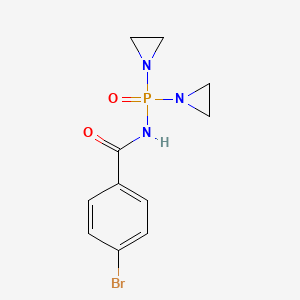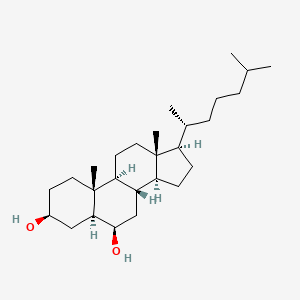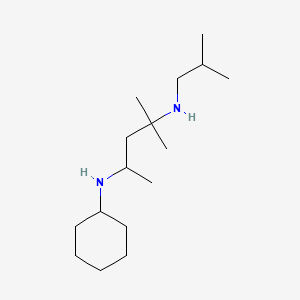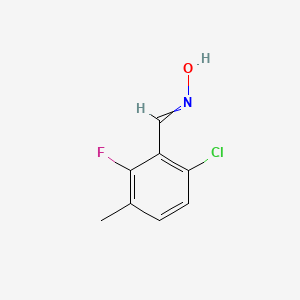![molecular formula C10H27N3O2Si B13787624 N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)
N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine is a chemical compound known for its unique properties and applications in various fields. It is a diamino-functional silane, which means it contains both amine and silane groups. This compound is particularly valued for its ability to promote adhesion between different materials, making it useful in a wide range of industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols under controlled temperature and pH.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted amines and silanes.
Aplicaciones Científicas De Investigación
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine has numerous applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve their mechanical properties
Mecanismo De Acción
The compound exerts its effects primarily through the formation of strong covalent bonds between its silane groups and various substrates. The amine groups enhance its reactivity, allowing it to form stable linkages with organic and inorganic materials. This dual functionality makes it an effective adhesion promoter and surface modifier .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
- N-3-(Trimethoxysilyl)propyl ethylenediamine
- N1-[3-[Diethoxy(methyl)silyl]propyl]ethane-1,2-diamine
Uniqueness
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine stands out due to its specific combination of amine and silane functionalities, which provide enhanced reactivity and adhesion properties compared to other similar compounds. Its ability to form stable bonds with a wide range of substrates makes it particularly valuable in applications requiring strong and durable adhesion .
Propiedades
Fórmula molecular |
C10H27N3O2Si |
|---|---|
Peso molecular |
249.43 g/mol |
Nombre IUPAC |
N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H27N3O2Si/c1-14-16(3,15-2)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 |
Clave InChI |
ZIOMRCHDSFYOKV-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(CCCNCCNCCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


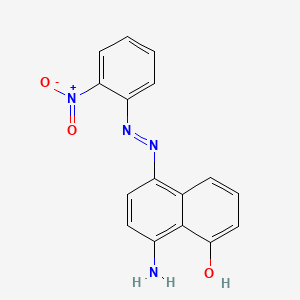
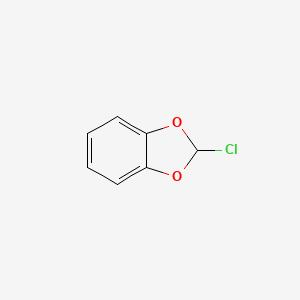
![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
